![molecular formula C30H35N7O3S B612259 1-[4-[[2-(1h-Indazol-4-Yl)-4-Morpholin-4-Yl-Thieno[3,2-D]pyrimidin-6-Yl]methyl]piperazin-1-Yl]-6-Methyl-Hept-5-Ene-1,4-Dione CAS No. 1276105-89-5](/img/structure/B612259.png)
1-[4-[[2-(1h-Indazol-4-Yl)-4-Morpholin-4-Yl-Thieno[3,2-D]pyrimidin-6-Yl]methyl]piperazin-1-Yl]-6-Methyl-Hept-5-Ene-1,4-Dione
Overview
Description
CNX-1351 is a potent and isoform-selective targeted covalent inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα). It has shown significant potential in cancer therapy due to its ability to selectively inhibit PI3Kα, which plays a crucial role in cell growth, proliferation, and survival .
Scientific Research Applications
CNX-1351 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Target of Action
CNX-1351, also known as 1-[4-[[2-(1H-indazol-4-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-6-methylhept-5-ene-1,4-dione, is a potent and selective inhibitor of PI3Kα . PI3Kα is a lipid kinase that plays a crucial role in cell growth, proliferation, and survival .
Mode of Action
CNX-1351 interacts with PI3Kα in a covalent manner, leading to the inhibition of PI3Kα signaling in cells . This interaction results in prolonged inhibition, consistent with a covalent mechanism of action . CNX-1351 also bonds to p110α, a subunit of PI3Kα .
Biochemical Pathways
The primary biochemical pathway affected by CNX-1351 is the PI3K/Akt/mTOR pathway . By inhibiting PI3Kα, CNX-1351 reduces the phosphorylation of Akt, a key protein in this pathway . This leads to a decrease in cell proliferation and an increase in apoptosis .
Pharmacokinetics
Covalent inhibitors often exhibit prolonged target engagement, which can enhance their bioavailability and therapeutic effect .
Result of Action
CNX-1351 has been shown to inhibit the growth of cells dependent on PI3Kα . It induces G2/M cell cycle arrest and apoptosis, leading to a decrease in cell proliferation . Additionally, CNX-1351 enhances the anti-cancer effects of other drugs, such as the PARP inhibitor rucaparib phosphate, in cervical cancer cells .
Action Environment
The efficacy and stability of CNX-1351 can be influenced by various environmental factors. For instance, the cellular environment, including the presence of other signaling molecules and the specific genetic makeup of the cancer cells, can impact the compound’s action . .
Future Directions
Biochemical Analysis
Biochemical Properties
CNX-1351 interacts with the PI3Kα enzyme, inhibiting its activity . This interaction is crucial in biochemical reactions, particularly in the PI3K/Akt signaling pathway, which is often deregulated in various types of tumors . The nature of this interaction is covalent, meaning CNX-1351 forms a chemical bond with PI3Kα, leading to the inhibition of the enzyme .
Cellular Effects
CNX-1351 has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the PI3K/Akt signaling pathway, which plays a critical role in cell survival, growth, and proliferation . CNX-1351 can also impact gene expression and cellular metabolism, as the PI3K/Akt pathway is involved in these processes .
Molecular Mechanism
The molecular mechanism of CNX-1351 involves its binding to the PI3Kα enzyme, inhibiting its activity . This inhibition disrupts the PI3K/Akt signaling pathway, leading to changes in gene expression and cellular metabolism . The binding of CNX-1351 to PI3Kα is covalent, which means it forms a stable chemical bond, leading to a long-lasting inhibition of the enzyme .
Temporal Effects in Laboratory Settings
The effects of CNX-1351 have been observed over time in laboratory settings. It has been shown to have a potent antiproliferative effect on PI3Kα-dependent cancer cell lines
Metabolic Pathways
CNX-1351 is involved in the PI3K/Akt signaling pathway . This pathway is a part of the cellular response to growth factors and is involved in processes such as cell survival, growth, and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CNX-1351 involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of various functional groups to achieve the final structure. The key steps include:
Formation of the thieno[3,2-d]pyrimidine core: This is typically achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.
Functionalization: Introduction of the indazole and morpholine groups through nucleophilic substitution reactions.
Final assembly: Coupling of the functionalized thieno[3,2-d]pyrimidine with a piperazine derivative to form the final compound.
Industrial Production Methods
Industrial production of CNX-1351 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
CNX-1351 primarily undergoes covalent binding reactions with its target enzyme, PI3Kα. This involves the formation of a covalent bond between the compound and a specific cysteine residue in the active site of the enzyme .
Common Reagents and Conditions
The key reagents involved in the synthesis of CNX-1351 include thiophene derivatives, nitrogen-containing precursors, indazole, morpholine, and piperazine derivatives. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity .
Major Products
The major product of the reactions involving CNX-1351 is the final compound itself, which is a highly selective inhibitor of PI3Kα. Other products may include various intermediates formed during the synthesis process .
Comparison with Similar Compounds
Similar Compounds
Bimiralisib (PQR309): A pan-PI3K inhibitor that targets multiple isoforms of PI3K.
Alpelisib (BYL719): A selective PI3Kα inhibitor used in the treatment of breast cancer.
Copanlisib (BAY 80-6946): A PI3K inhibitor with activity against both PI3Kα and PI3Kδ.
Uniqueness
CNX-1351 is unique due to its high selectivity for PI3Kα, which minimizes off-target effects and enhances its therapeutic potential. Unlike pan-PI3K inhibitors, CNX-1351 specifically targets the PI3Kα isoform, reducing the likelihood of adverse effects associated with the inhibition of other PI3K isoforms .
Properties
IUPAC Name |
1-[4-[[2-(1H-indazol-4-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-6-methylhept-5-ene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N7O3S/c1-20(2)16-21(38)6-7-27(39)36-10-8-35(9-11-36)19-22-17-26-28(41-22)30(37-12-14-40-15-13-37)33-29(32-26)23-4-3-5-25-24(23)18-31-34-25/h3-5,16-18H,6-15,19H2,1-2H3,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNUPKDFXMWRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)CCC(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes CNX-1351 a selective inhibitor of PI3Kα?
A: CNX-1351 achieves its selectivity by covalently modifying the cysteine residue at position 862 (C862) of PI3Kα. [] This cysteine residue is unique to the alpha isoform of PI3K and is not present in other isoforms like PI3Kβ, PI3Kγ, and PI3Kδ. This targeted covalent interaction ensures that CNX-1351 specifically inhibits PI3Kα while sparing other isoforms. []
Q2: How does the covalent binding of CNX-1351 impact its activity in biological systems?
A: The covalent nature of the interaction between CNX-1351 and PI3Kα leads to a prolonged duration of target occupancy. [] This sustained inhibition of PI3Kα has been demonstrated in in vivo studies using a covalent probe, CNX-1220, which specifically binds to PI3Kα. [] Furthermore, washout experiments in cancer cell lines harboring mutated, constitutively active PI3Kα demonstrated long-lasting inhibition of PI3Kα activity. [] This prolonged inhibitory effect distinguishes CNX-1351 from reversible inhibitors and underscores its potential for therapeutic applications.
Q3: What are the potential advantages of targeting a distal cysteine residue like Cys862 in PI3Kα for drug development?
A: Targeting distal cysteine residues like Cys862, located further away from the ATP-binding site, offers an opportunity to achieve greater selectivity. [] Traditional kinase inhibitors often target the ATP-binding pocket, which is highly conserved across different kinases. This can lead to off-target effects and reduced selectivity. By developing covalent inhibitors that target less conserved cysteine residues outside the ATP-binding site, researchers can design more specific and potentially safer drugs. [] This approach, as exemplified by CNX-1351, holds promise for developing novel therapeutics with improved efficacy and fewer side effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


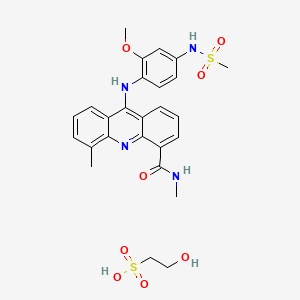

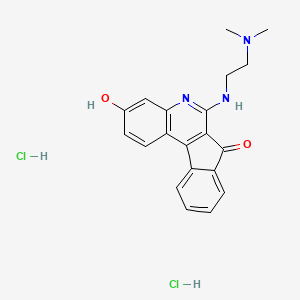

![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)

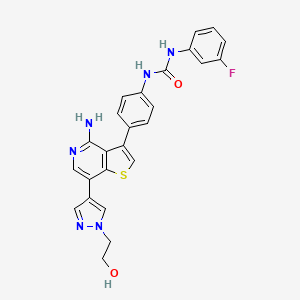
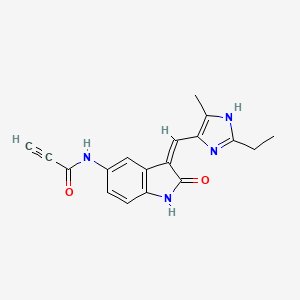
![5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide](/img/structure/B612193.png)
![ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate](/img/structure/B612195.png)
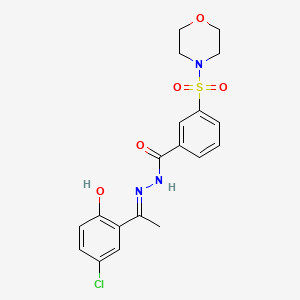

![(R,Z)-5-((2-(3-aminopiperidin-1-yl)-[1,1'-biphenyl]-3-yl)methylene)thiazolidine-2,4-dione](/img/structure/B612199.png)

